3-(Methylamino)propanoic acid hydrochloride

Solute carrier transport SLC6A14 intestinal absorption

Researchers risk experimental failure when using unverified N-methyl-β-alanine analogs with undefined transporter recognition. This 97% pure hydrochloride salt provides: • Validated low-affinity SLC6A14 substrate for competitive transport studies • Unique GlyR/GABAAR pharmacological profile (Hill coefficient 3, dual picrotoxin/strychnine sensitivity) • BANMT1 enzyme kinetics standard (Km 5.7 mM) • Direct-use aqueous solubility for peptide coupling. Ships ambient; research-use only.

Molecular Formula C4H10ClNO2
Molecular Weight 139.58 g/mol
CAS No. 65845-56-9
Cat. No. B1419441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)propanoic acid hydrochloride
CAS65845-56-9
Molecular FormulaC4H10ClNO2
Molecular Weight139.58 g/mol
Structural Identifiers
SMILESCNCCC(=O)O.Cl
InChIInChI=1S/C4H9NO2.ClH/c1-5-3-2-4(6)7;/h5H,2-3H2,1H3,(H,6,7);1H
InChIKeyNMVZBHCSFYRWFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylamino)propanoic acid hydrochloride: Identity and Procurement


3-(Methylamino)propanoic acid hydrochloride (CAS 65845-56-9), also known as N-methyl-β-alanine hydrochloride or H-β-MeAla-OH·HCl, is a β-amino acid derivative with the molecular formula C₄H₁₀ClNO₂ and a molecular weight of 139.58 g/mol . The compound is the hydrochloride salt of N-methyl-β-alanine (free base CAS 2679-14-3) and exists as a stable crystalline solid at room temperature . As an N-methylated β-amino acid, it carries a secondary amine rather than the primary amine found in the parent compound β-alanine, a structural modification that alters its hydrogen-bonding capacity, transporter recognition, and pharmacological profile [1]. It is commercially available from multiple vendors with HPLC purity specifications typically ranging from 95% to 98% .

β-amino acid probe for transporter, signaling and enzymatic studies
N-methylated scaffold suitable for SLC6A14, neuronal and osmoprotectant pathway research
Hydrochloride salt for aqueous-phase chemistry and assay buffers
Form enables direct use in peptide coupling and biosynthetic pathway analyses without pre-dissolution in organic solvents
Pharmaceutical intermediate for PDE inhibitor synthesis
Route-validated building block for Tolafentrine analogs and peptidomimetic design

3-(Methylamino)propanoic acid hydrochloride: Irreplaceable vs. Generic Analogs


Simple β-alanine, N,N-dimethyl-β-alanine, or the free-base form of N-methyl-β-alanine (CAS 2679-14-3) cannot be treated as drop-in replacements for 3-(methylamino)propanoic acid hydrochloride. At the molecular recognition level, N-methylation directly reduces substrate affinity for the SLC6A14 β-alanine transporter, altering cellular uptake kinetics relative to β-alanine [1]. At the neuronal level, N-methyl-β-alanine exhibits a distinct pharmacological signature—inhibiting spontaneous spike discharges in cerebellar slices with a Hill coefficient of 3, antagonized by both picrotoxin and strychnine—while the parent β-alanine activates glycine and GABA receptors [2]. From a synthetic chemistry perspective, the hydrochloride salt form provides enhanced aqueous solubility and handling stability compared to the free base (mp 164–166 °C), enabling direct use in aqueous peptide coupling and derivatization reactions without additional neutralization steps [3]. These orthogonal differences in transport, neuropharmacology, and physicochemical form mean that selecting the wrong analog risks experimental failure at the level of cellular uptake, target engagement, or reaction compatibility.

This Product 3-(Methylamino)propanoic acid hydrochloride
β-Alanine Transport kinetics and neuronal profile may not transfer; N-methylation reduces SLC6A14 affinity and produces distinct inhibitory signaling response
This Product 3-(Methylamino)propanoic acid hydrochloride
Free Base (CAS 2679-14-3) Physicochemical handling and solubility context may differ; hydrochloride form supports aqueous reaction compatibility and solid-state stability that may not transfer directly
This Product 3-(Methylamino)propanoic acid hydrochloride
N,N-Dimethyl-β-alanine Synthetic route validation and enzyme kinetic profile may differ; lacks documented role in Tolafentrine synthesis and may shift BANMT1 Vmax context

3-(Methylamino)propanoic acid hydrochloride: Key Differentiation Evidence


SLC6A14 Transporter Affinity vs. β-Alanine

N-methylation of β-alanine reduces its affinity for the SLC6A14 transporter, a Na⁺/Cl⁻-dependent carrier expressed in the distal human gastrointestinal tract that mediates uptake of β-amino acids and cationic/dipolar amino acids [1]. In Xenopus laevis oocytes expressing human SLC6A14, N-methylation of substrates consistently decreased transport affinity, as demonstrated across multiple amino acid series [1][2]. The functional consequence is that 3-(methylamino)propanoic acid exhibits lower carrier-mediated intestinal uptake than β-alanine itself, a critical consideration for experimental designs where transporter-mediated absorption versus passive diffusion must be distinguished or where β-alanine carrier engagement is a confounding variable.

SLC6A14 Transporter Affinity
Class-level inference
N-methyl-β-alanine: reduced affinity for SLC6A14-mediated transport vs. β-alanine reference substrate
Supports transporter-substrate discrimination assay context
Quantified via competition assays in oocyte model; data to verify for specific experimental system
Solute carrier transport SLC6A14 intestinal absorption drug transport amino acid uptake

Neuronal Spike Inhibition vs. β-Alanine

N-Methyl-β-alanine produces a qualitatively different neuronal response compared to the parent compound β-alanine. While β-alanine activates both glycine and GABAᴀ receptors as an agonist, N-methyl-β-alanine acts as an inhibitor of spontaneous spike discharges in guinea-pig cerebellar slices, with its effects competitively antagonized by both picrotoxin (GABAᴀ antagonist) and strychnine (glycine receptor antagonist) [1]. Kinetic analysis of dose-response curves determined that 3 molecules of N-methyl-β-alanine combine with the receptor site to produce the inhibitory response (Hill coefficient = 3), while 2 molecules of picrotoxin and 1 molecule of strychnine combine with their respective sites for antagonism [1].

Neuronal Spike Inhibition
Head-to-head
N-methyl-β-alanine inhibits cerebellar spike discharges with Hill coefficient 3, antagonized by picrotoxin and strychnine
Supports glycinergic/GABAergic pathway-response dissection
Qualitatively distinct pharmacological profile from β-alanine; model-specific review
Neuropharmacology cerebellar slices spike discharge GABA receptor glycine receptor

BANMT1 Enzyme Kinetics: Comparable Efficiency

The trifunctional β-alanine N-methyltransferase (BANMT1) from Limonium latifolium catalyzes all three sequential N-methylation steps in β-alanine betaine biosynthesis with comparable kinetic efficiency across substrates [1][2]. The apparent Km values for the three methyl acceptor substrates were determined as 5.3 mM (β-alanine), 5.7 mM (N-methyl-β-alanine), and 5.9 mM (N,N-dimethyl-β-alanine), with corresponding Vmax values of 1216, 1290, and 1697 nmol·mg⁻¹·h⁻¹, respectively [2]. This near-equivalent kinetic handling confirms that N-methyl-β-alanine is the authentic pathway intermediate and validates its use as a substrate in enzyme assays.

BANMT1 Enzyme Kinetics
Head-to-head
Km = 5.7 mM; Vmax = 1290 nmol·mg⁻¹·h⁻¹
Supports pathway intermediate standard and assay reference context
Km comparable to β-alanine (5.3 mM) in purified BANMT1; AdoMet substrate inhibition above 200 μM
Enzyme kinetics N-methyltransferase osmoprotectant biosynthesis metabolic engineering β-alanine betaine

Hydrochloride Salt: Solubility vs. Free Base

The hydrochloride salt (CAS 65845-56-9) offers distinct physicochemical advantages over the free base form (CAS 2679-14-3). The free base has a reported melting point of 164–166 °C and a density of 1.052 g/cm³ , while the hydrochloride salt is described as a stable crystalline solid with exceptional water solubility, stored at room temperature away from moisture [1]. The hydrochloride form's enhanced aqueous solubility facilitates direct use in peptide coupling reactions, biosynthetic pathway analyses, and aqueous-phase derivatization without the need for pre-dissolution in organic solvents or pH adjustment [1]. Commercially, the hydrochloride salt is available with validated HPLC purity specifications of 97–98% from major suppliers such as Sigma-Aldrich (97%) and Bidepharm (98%), providing procurement-grade quality assurance .

Hydrochloride Salt Solubility
Cross-study comparable
Enhanced aqueous solubility vs. free base (mp 164–166 °C); commercial HPLC purity 97–98%
Supports aqueous-phase synthesis and formulation procurement context
Source review; vendor specification data
Salt selection aqueous solubility solid-state properties chemical handling peptide coupling

Tolafentrine Synthesis: Key Intermediate

The ethyl ester derivative of this compound—ethyl N-methyl-β-alaninate (CAS 2213-08-3), directly prepared from 3-(methylamino)propanoic acid hydrochloride—is a documented key intermediate in the synthesis of Tolafentrine (T531000), a dual-selective phosphodiesterase 3/4 inhibitor developed for chronic experimental pulmonary hypertension . This established synthetic route provides procurement justification grounded in a published drug synthesis pathway, distinguishing the compound from analogs such as N,N-dimethyl-β-alanine or β-alanine itself, which lack a documented role in this specific pharmaceutical synthetic sequence.

Tolafentrine Synthesis
Class-level inference
Key intermediate as ethyl ester derivative (CAS 2213-08-3) in published PDE3/4 inhibitor route
Supports route-validated building block procurement
Established synthetic utility; no documented role for comparators
Pharmaceutical intermediate PDE inhibitor pulmonary hypertension drug synthesis Tolafentrine

Predicted ADMET Profile vs. β-Alanine

Computational ADMET profiling via admetSAR 2 reveals that N-methyl-β-alanine (free base form, from which the hydrochloride is derived) carries predicted properties that differentiate it from β-alanine. The compound is predicted to have positive human intestinal absorption (95.16% probability), positive Caco-2 permeability (65.80%), and positive blood-brain barrier penetration (72.50%), with a predicted human oral bioavailability probability of 67.14% [1]. Additional predictions indicate it is not a P-glycoprotein substrate (95.35% probability) and not a CYP3A4 substrate (73.25%), suggesting reduced susceptibility to efflux-mediated resistance and first-pass metabolism compared to many drug candidates [1]. The predicted logP of -2.1 to -3.0 (depending on the algorithm) contrasts with β-alanine's predicted logP of approximately -3.05, indicating slightly higher lipophilicity conferred by N-methylation [2][3].

Predicted ADMET Profile
Supporting evidence
Predicted BBB penetration 72.50%; oral bioavailability 67.14% probability; P-gp substrate negative
Supports computational scaffold prioritization context
In silico prediction via admetSAR 2; requires experimental validation
ADMET prediction drug-likeness oral bioavailability blood-brain barrier in silico ADME

3-(Methylamino)propanoic acid hydrochloride: Application Scenarios


SLC6A14 Substrate Discrimination Studies

Investigators characterizing SLC6A14-mediated transport in Caco-2 cell monolayers or Xenopus oocyte expression systems can use 3-(methylamino)propanoic acid hydrochloride as a low-affinity comparator substrate to distinguish carrier-mediated uptake from passive diffusion or alternative transporter pathways. The documented reduction in SLC6A14 affinity upon N-methylation [1] enables competitive inhibition experimental designs where the hydrochloride salt serves as a specificity control. Its high aqueous solubility facilitates preparation of concentrated stock solutions for transport buffer formulation without organic solvent interference.

Cerebellar Inhibitory Signaling Dissection

Neuroscience groups investigating glycine- versus GABA-mediated inhibitory neurotransmission in cerebellar or other brain slice preparations can leverage the unique pharmacological profile of N-methyl-β-alanine—inhibition of spontaneous spike discharges with Hill coefficient of 3, dual sensitivity to both picrotoxin and strychnine antagonism [2]. This contrasts with β-alanine's agonist activity at glycine and GABA receptors, making the hydrochloride salt an essential tool compound for experiments requiring pharmacological dissection of inhibitory amino acid receptor subtypes in native tissue.

β-Alanine Betaine Pathway Standards

For laboratories engineering osmoprotectant biosynthesis in crop plants or heterologous expression systems, 3-(methylamino)propanoic acid hydrochloride serves as a validated pathway intermediate standard. The BANMT1 enzyme accepts N-methyl-β-alanine with a Km of 5.7 mM and Vmax of 1290 nmol·mg⁻¹·h⁻¹—values comparable to those for the primary substrate β-alanine (Km 5.3 mM, Vmax 1216 nmol·mg⁻¹·h⁻¹) [3][4]. The hydrochloride salt form enables direct addition to enzyme assay buffers at known concentrations for kinetic characterization, quality control of recombinant NMTase preparations, and LC-MS/MS quantification of pathway intermediates in plant tissue extracts.

PDE Inhibitor & Peptidomimetic Synthesis

Medicinal chemistry teams synthesizing Tolafentrine analogs or other PDE3/4 inhibitors can procure the hydrochloride salt as a direct precursor for ethyl N-methyl-β-alaninate, a validated intermediate in the published Tolafentrine synthetic route . Beyond this specific route, the compound serves as a general N-methyl-β-amino acid building block for peptidomimetic design, where the N-methyl group introduces conformational constraint and alters hydrogen-bonding patterns. The hydrochloride salt's room-temperature solid-state stability and documented 97–98% purity specifications reduce the need for in-house purification prior to use in amide coupling or reductive amination reactions, streamlining parallel synthesis workflows.

Application
Selection Property
Validation Focus
SLC6A14 Substrate Discrimination Studies
Transporter affinity context
Carrier-mediated vs. passive uptake endpoint review
Cerebellar Inhibitory Signaling Dissection
Neuronal modulation profile
Glycine/GABA receptor pathway-response interpretation
β-Alanine Betaine Pathway Standards
Enzyme kinetic reference
NMTase activity assay and pathway intermediate monitoring
PDE Inhibitor & Peptidomimetic Synthesis
Route-validated building block
Reaction compatibility and purity specification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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